molecular formula C4H9BrO2 B3266876 (R)-2-Bromobutane-1,4-diol CAS No. 438246-47-0

(R)-2-Bromobutane-1,4-diol

Cat. No.: B3266876
CAS No.: 438246-47-0
M. Wt: 169.02 g/mol
InChI Key: VRVPUPONZXUMBA-SCSAIBSYSA-N
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Description

®-2-Bromobutane-1,4-diol is an organic compound with the molecular formula C4H9BrO2 It is a chiral molecule, meaning it has a non-superimposable mirror image

Scientific Research Applications

®-2-Bromobutane-1,4-diol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Industry: Used in the production of polymers and other materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: ®-2-Bromobutane-1,4-diol can be synthesized through several methods. One common approach involves the bromination of ®-butane-1,4-diol. This reaction typically uses hydrobromic acid (HBr) in the presence of a catalyst such as sulfuric acid (H2SO4). The reaction conditions often include heating the mixture to facilitate the bromination process.

Industrial Production Methods: In an industrial setting, the production of ®-2-Bromobutane-1,4-diol may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature and concentration of reactants, leading to efficient large-scale production.

Types of Reactions:

    Oxidation: ®-2-Bromobutane-1,4-diol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction of ®-2-Bromobutane-1,4-diol can yield butane-1,4-diol. This reaction typically uses reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom in ®-2-Bromobutane-1,4-diol can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines, to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Major Products:

    Oxidation: Butane-1,4-dial or butane-1,4-dioic acid.

    Reduction: Butane-1,4-diol.

    Substitution: Various substituted butane-1,4-diols depending on the nucleophile used.

Mechanism of Action

The mechanism of action of ®-2-Bromobutane-1,4-diol depends on its specific application. In organic synthesis, it acts as a reactant that undergoes various chemical transformations. In biological systems, its effects are determined by its interaction with specific enzymes or receptors, leading to the formation of desired products or intermediates.

Comparison with Similar Compounds

    (S)-2-Bromobutane-1,4-diol: The enantiomer of ®-2-Bromobutane-1,4-diol, with similar chemical properties but different biological activities due to its chirality.

    Butane-1,4-diol: A non-chiral analog that lacks the bromine atom, used in the production of polyurethanes and other polymers.

    2-Bromo-1-butanol: A related compound with a similar structure but different reactivity due to the presence of only one hydroxyl group.

Uniqueness: ®-2-Bromobutane-1,4-diol is unique due to its chiral nature and the presence of both bromine and hydroxyl functional groups. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

(2R)-2-bromobutane-1,4-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9BrO2/c5-4(3-7)1-2-6/h4,6-7H,1-3H2/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRVPUPONZXUMBA-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)C(CO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CO)[C@H](CO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2-Bromobutane-1,4-diol
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(R)-2-Bromobutane-1,4-diol
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Reactant of Route 6
(R)-2-Bromobutane-1,4-diol

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